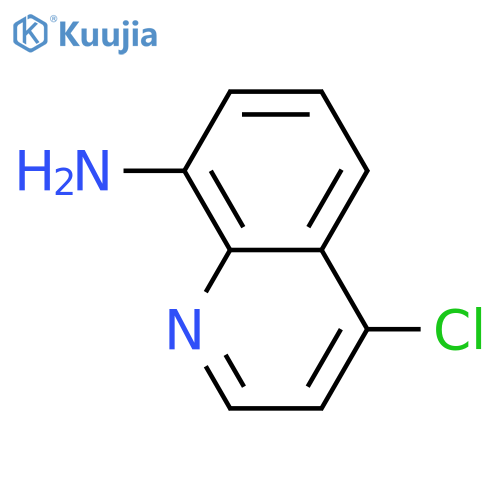

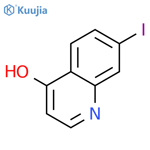

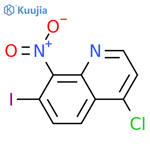

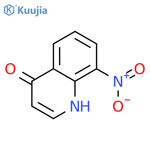

Synthesis of 7-iodo-4-aminoquinoline derivatives

,

Khimiya Geterotsiklicheskikh Soedinenii,

1980,

(7),

972-5